molecular formula C12H17NO4 B3038040 Benzyl bis(2-hydroxyethyl)carbamate CAS No. 70782-12-6

Benzyl bis(2-hydroxyethyl)carbamate

Cat. No.: B3038040
CAS No.: 70782-12-6
M. Wt: 239.27 g/mol
InChI Key: QCMILQCFDHNPGB-UHFFFAOYSA-N
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Description

Benzyl bis(2-hydroxyethyl)carbamate is an organic compound with the molecular formula C12H17NO4. It is a type of carbamate, which is a category of organic compounds formally derived from carbamic acid. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Mechanism of Action

Target of Action

Benzyl bis(2-hydroxyethyl)carbamate is a type of carbamate compound . Carbamates are known to be useful protecting groups for amines . They are essential for the synthesis of peptides .

Mode of Action

The compound acts as a protecting group for amines during the synthesis of peptides . It can be installed and removed under relatively mild conditions . After N-alkylation, the carbamate group is removable with Lewis acids .

Biochemical Pathways

The primary biochemical pathway involved with this compound is the peptide synthesis pathway . The compound serves as a protective agent for amines, preventing unwanted reactions during the synthesis process . Once the peptide synthesis is complete, the carbamate group can be removed, revealing the original amine .

Pharmacokinetics

It is known that the compound is soluble in organic solvents and moderately soluble in water , which could influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The primary result of the action of this compound is the successful synthesis of peptides with protected amines . This allows for the controlled formation of peptide bonds, which is crucial in the creation of proteins and other biological molecules .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, its solubility in water and organic solvents can affect its distribution and availability in different environments . Furthermore, the conditions under which the carbamate group is removed (e.g., the presence of Lewis acids ) can also impact the compound’s action.

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl bis(2-hydroxyethyl)carbamate can be synthesized through several methods. One common approach involves the reaction of benzyl chloroformate with 2-aminoethanol in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Benzyl bis(2-hydroxyethyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction can produce amines or alcohols .

Scientific Research Applications

Benzyl bis(2-hydroxyethyl)carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems and as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of polymers, coatings, and other materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl bis(2-hydroxyethyl)carbamate is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Its versatility in various chemical reactions and applications makes it a valuable compound in scientific research and industrial processes .

Properties

IUPAC Name

benzyl N,N-bis(2-hydroxyethyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4/c14-8-6-13(7-9-15)12(16)17-10-11-4-2-1-3-5-11/h1-5,14-15H,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCMILQCFDHNPGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)N(CCO)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A suspension of 2,2′-azanediyldiethanol (7.3 ml, 76.09 mmol), sodium carbonate (18.33 g, 172.94 mmol), acetone (125 ml), and water (125 ml) at 0° C. was treated dropwise over a 15 minute period with Cbz-Cl (10.25 ml, 69.17 mmol). The suspension was stirred an additional 3 hours at 0° C. The suspension was diluted with water (500 ml) and extracted with CHCl3 (2×250 ml). The combined organic extracts were dried over sodium sulfate, filtered and concentrated under reduced pressure. The concentrate was purified by column chromatography (ISCO, eluting with MeOH/DCM, 0→10% over 40 minutes) to give the title compound (12.5 g, yield: 76%).
Quantity
7.3 mL
Type
reactant
Reaction Step One
Quantity
18.33 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
reactant
Reaction Step One
Name
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
10.25 mL
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Three
Yield
76%

Synthesis routes and methods II

Procedure details

To a 0° C. solution of diethanolamine (1.9 ml, 20 mmol) in 50 ml of THF was added benzyloxycarbonyloxysuccinimide (5.0 g, 20 mmol) followed by the slow addition of a solution of sodium carbonate (3.2 g, 30 mmol) in 50 ml of water. The reaction was stirred at 0° C. for 2 hours, diluted with 50 ml of water, and the majority of the THF was removed under vacuum. The reaction mixture was extracted with ethyl acetate (2×75 ml), washed with brine and dried over sodium sulfate. The solvent was concentrated and the residue was purified by SiO2 chromatography (250 g SiO2, 8% MeOH/methylene chloride) to give N-Cbz-diethanolamine (4.25 g) as a clear oil.
Quantity
1.9 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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